1-Methyl-3-phenylpiperazine
Description
Significance of Piperazine (B1678402) Derivatives in Chemical and Pharmaceutical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly privileged scaffold in medicinal chemistry. google.complos.orgresearchgate.net Its structural versatility and ability to be easily modified allow for the creation of a vast array of derivatives with diverse pharmacological activities. google.comresearchgate.net The presence of the two nitrogen atoms provides a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can improve properties like water solubility and oral bioavailability, as well as enhance the affinity and specificity for biological targets. plos.orgresearchgate.net
Consequently, piperazine derivatives are integral to numerous clinically successful drugs. google.complos.org This class of compounds exhibits a broad spectrum of biological activities, including applications in oncology, neuroscience, and infectious diseases. google.comnih.gov Researchers continually explore both classic and modern synthetic methods to functionalize the piperazine core, aiming to develop novel therapeutic agents and molecular probes for scientific investigation. google.complos.org The N-arylpiperazine moiety, in particular, is a fundamental component in the development of drugs targeting the central nervous system. nih.gov
Historical Context of 1-Methyl-3-phenylpiperazine in Scientific Inquiry
The first documented synthesis of this compound is widely credited to a 1966 study by Roderick et al., published in the Journal of Medicinal Chemistry. justia.comsphinxsai.com This initial method involved the reaction of ethyl α-bromophenylacetate with ethylenediamine (B42938) to form 2-oxo-3-phenylpiperazine. This intermediate was then subjected to reduction using lithium aluminium hydride (LiAlH₄) to yield 2-phenylpiperazine (B1584378), which was subsequently methylated to produce this compound. google.com
A significant drawback of this early method was the lack of selectivity during the final methylation step. The process yielded a mixture of products, including the desired this compound, unreacted 2-phenylpiperazine, and the unwanted by-product 1,4-dimethyl-2-phenylpiperazine, necessitating extensive purification. google.comsphinxsai.com
Over the years, numerous alternative and more selective synthetic routes have been developed and patented to overcome the challenges of the original procedure. These improved methods often involve the use of protecting groups to ensure methylation occurs at the desired nitrogen atom, leading to higher purity and better yields of the target compound. google.comresearchgate.netjustia.com For instance, one approach involves protecting the nitrogen at the 4-position with a benzyl (B1604629) group, performing the methylation at the 1-position, and then removing the benzyl group via catalytic hydrogenation to yield the final product. google.comjustia.com Another described method starts with the reaction of styrene (B11656) oxide and N-methylethanolamine, though this route can also lead to isomeric impurities. justia.com These refinements highlight the compound's importance as a synthetic target, particularly as a key intermediate in the production of other pharmacologically significant molecules. justia.comresearchgate.net
Current Research Landscape and Emerging Trends for this compound
The primary role of this compound in the current research landscape is as a key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine. justia.comsphinxsai.comresearchgate.net Numerous patents and synthetic studies focus on optimizing its production to ensure a high-purity supply for the manufacturing of this widely used pharmaceutical. google.comjustia.com
Beyond its established role as a precursor, this compound and its parent scaffold, phenylpiperazine, are central to ongoing research in medicinal chemistry and neuropharmacology. The phenylpiperazine moiety is recognized for its ability to interact with various biological systems, particularly neurotransmitter systems in the brain. chemimpex.com This makes derivatives of this class valuable candidates for investigation into new treatments for neurological and mental health conditions. chemimpex.com
Emerging research trends for the broader phenylpiperazine class, which provides context for the utility of scaffolds like this compound, include:
Development of Novel CNS Agents: Researchers design and synthesize new N-phenylpiperazine derivatives to explore their effects on dopaminergic and serotonergic systems. scielo.brnih.gov These studies aim to identify compounds with specific receptor profiles that could lead to new therapies for conditions such as Parkinson's disease or schizophrenia. scielo.br
Anticancer Research: The N-arylpiperazine scaffold has been incorporated into novel compounds and evaluated for anticancer activity. nih.govnih.gov Studies have shown that certain phenylpiperazine derivatives exhibit cytotoxic effects against cancer cell lines and can interact with molecular targets implicated in cancer, such as topoisomerase II. nih.govnih.gov
Antiviral Agents: In the search for new antiviral therapies, scientists have synthesized piperazine derivatives and evaluated them as, for example, CCR5 antagonists to inhibit HIV-1 fusion. plos.org
Permeation Enhancers: The structure of phenylpiperazine is being studied for its potential to enhance the absorption of other drugs across the intestinal epithelium, which could improve the oral bioavailability of macromolecular therapeutics. nih.gov
While much of the specific biological data is on derivatives rather than this compound itself, its role as a stable and reactive building block facilitates the creation of the complex molecules used in these advanced research areas. chemimpex.com
Data Tables
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂ | chemimpex.com |
| Molecular Weight | 176.26 g/mol | chemimpex.com |
| Appearance | White to yellow crystalline powder | chemimpex.com |
| Melting Point | 56-60 °C | sphinxsai.com |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 1.76 (bs, 1H), 1.92-1.99 (m, 1H), 2.10-2.15 (m, 1H), 2.31 (s, 3H), 2.80-2.89 (m, 2H), 3.01-3.11 (m, 2H), 3.87 (dd, 1H), 7.27-7.41 (m, 5H) | sphinxsai.com |
| ¹³C NMR (300 MHz, CDCl₃) δ (ppm) | 46.6, 46.7, 55.6, 60.8, 63.7, 127.3, 127.9, 128.8, 142.9 | researchgate.netsphinxsai.com |
| Mass Spec (ESI, m/z) | 177.0 [M+H]⁺ | researchgate.netsphinxsai.com |
| Elemental Analysis (Calculated) | C, 74.96%; H, 9.15%; N, 15.89% | researchgate.netsphinxsai.com |
| Elemental Analysis (Found) | C, 74.90%; H, 9.22%; N, 15.88% | researchgate.netsphinxsai.com |
Table 2: Selected Phenylpiperazine Derivatives in Recent Research
| Compound/Derivative Class | Research Focus | Key Finding Example | Source(s) |
| 1-(3,4-dichlorophenyl)piperazine (B178234) derivatives | Anticancer Activity | Compound BS230 showed stronger cytotoxicity towards MCF7 cancer cells and lower cytotoxicity towards healthy MCF10A cells compared to doxorubicin. | nih.gov |
| trans-cyclopropylmethyl-linked bivalents | Dopamine (B1211576) D3 Receptor (D3R) Ligands | Linkage of a pharmacophore (SP) to a phenylpiperazine (PP) enhanced affinity and selectivity for the D3R, potentially via a bitopic mode of action. | nih.gov |
| 1-methyl-4-phenylpiperazine (B1295630) | Intestinal Permeation Enhancement | Demonstrated potent enhancement of paracellular transport in a Caco-2 cell model with lower toxicity than the parent 1-phenylpiperazine (B188723). | nih.gov |
| Piperazine-based CCR5 Antagonists | Anti-HIV Activity | Compound 9e showed potent CCR5 fusion activity with an IC₅₀ value of 0.64 µM. | plos.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBVBDXXYXPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967157 | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5271-27-2 | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Phenyl-1-methylpiperazine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |
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| Record name | 1-methyl-3-phenyl-1-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Piperazine, 1-methyl-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-METHYL-3-PHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZO535841F | |
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Synthetic Methodologies for 1 Methyl 3 Phenylpiperazine
Traditional Synthetic Approaches to 1-Methyl-3-phenylpiperazine
Early methods for synthesizing this compound were characterized by their directness but often suffered from a lack of chemical selectivity, leading to complex purification challenges.
One of the earliest documented syntheses, reported by Roderick et al. in 1966, involved the direct methylation of a 2-phenylpiperazine (B1584378) precursor. google.comgoogle.comjustia.com This process typically began with the reaction of ethyl α-bromophenylacetate with ethylenediamine (B42938) to create the intermediate 2-oxo-3-phenylpiperazine. This intermediate was then reduced, commonly with a powerful reducing agent like lithium aluminium hydride (LiAlH₄), to yield 2-phenylpiperazine. google.comgoogle.comjustia.com
The final step, the methylation of 2-phenylpiperazine, was notoriously non-selective. google.comgoogle.com Because the 2-phenylpiperazine molecule has two secondary amine groups (at the N1 and N4 positions), the methylation agent (such as methyl iodide) could react at either nitrogen atom. This lack of control resulted in a mixture of several compounds that had to be separated from the desired product. google.comgoogle.com
Table 1: Products of Non-Selective Methylation of 2-Phenylpiperazine
| Compound Name | Description |
| This compound | Desired Product |
| 1-Methyl-2-phenylpiperazine (B3023066) | Isomeric Byproduct |
| 1,4-Dimethyl-2-phenylpiperazine | Over-methylated Byproduct |
| 2-Phenylpiperazine | Unreacted Starting Material |
The primary limitation of these early protocols was the poor selectivity of the methylation step, which directly led to low yields of the target compound. arkat-usa.org The resulting isomeric mixture required extensive and often costly purification techniques to isolate pure this compound. google.com Another significant drawback was the use of hazardous and difficult-to-handle reagents, such as lithium aluminium hydride, which is highly reactive and pyrophoric. sphinxsai.com These limitations made the traditional routes less suitable for large-scale industrial production. sphinxsai.com
Advanced and Selective Synthesis Strategies for this compound
To overcome the challenges of traditional methods, researchers developed more sophisticated strategies focusing on selectivity and process safety.
A highly effective strategy to achieve selective N-methylation involves the use of protecting groups. google.comresearchgate.net This approach temporarily blocks one of the nitrogen atoms in the piperazine (B1678402) ring, ensuring that the methylation reaction occurs only at the desired position.
A common pathway begins with 2-oxo-3-phenylpiperazine, where the nitrogen at the N4 position is protected with a benzyl (B1604629) group to form 4-benzyl-2-oxo-3-phenylpiperazine. google.comumich.edu With the N4 position blocked, methylation with an agent like methyl iodide in the presence of a base such as sodium hydride proceeds selectively at the N1 position, yielding 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.comumich.edu Following this selective methylation, the oxo group at the C2 position is reduced to a methylene (B1212753) group (CH₂) using lithium aluminium hydride. google.comgoogle.com The final step is the removal of the benzyl protecting group to yield the pure target compound. google.comgoogle.com
Table 2: Stereoselective Synthesis Pathway Using a Protected Intermediate
| Step | Intermediate/Product | Key Reagents | Purpose |
| 1. Protection | 4-Benzyl-2-oxo-3-phenylpiperazine | Benzyl chloride, NaHCO₃ | Blocks the N4 position to direct methylation. |
| 2. Methylation | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | Methyl iodide, Sodium hydride | Selectively adds a methyl group to the N1 position. |
| 3. Reduction | 4-Benzyl-1-methyl-3-phenylpiperazine | Lithium aluminium hydride (LiAlH₄) | Reduces the oxo group at the C2 position. |
| 4. Deprotection | This compound | H₂, Palladium on carbon (Pd-C) | Removes the benzyl protecting group from the N4 position. |
Catalytic hydrogenation is a critical step in modern synthetic routes, primarily used for the deprotection of the piperazine ring. google.comjustia.com In the selective synthesis described above, the removal of the N-benzyl protecting group is efficiently accomplished through catalytic hydrogenation. google.comgoogle.com The process involves dissolving the protected intermediate (4-benzyl-1-methyl-3-phenylpiperazine) in a solvent like acetic acid or methanol (B129727) and reacting it with hydrogen gas under pressure (typically 80-100 psi) in the presence of a palladium-carbon (Pd-C) catalyst. google.comgoogle.comjustia.comarkat-usa.org This reaction is highly selective, cleaving the benzyl group while leaving the rest of the molecule intact. justia.com The reaction's completion can be precisely monitored using high-performance liquid chromatography (HPLC). google.comjustia.com
More recent research has focused on developing novel pathways that are more efficient and industrially scalable. sphinxsai.com One such innovative approach is a three-step, one-pot synthesis that avoids many of the hazardous reagents used in previous methods. sphinxsai.comresearchgate.net
This method begins with the condensation of benzaldehyde (B42025) and 2-chloroethylamine (B1212225) to form an imine tautomer. sphinxsai.comresearchgate.net This intermediate then undergoes cyclization with 1-chloro-N-methylmethanamine to form a tetrahydropyrazine (B3061110) derivative, specifically 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine. sphinxsai.comresearchgate.net The final step is an in situ reduction of this intermediate using a milder and safer reducing agent, sodium borohydride, to yield this compound. sphinxsai.comresearchgate.net This pathway is considered more efficient as it avoids the use of lithium aluminium hydride and high-pressure hydrogenation for the ring formation and reduction steps. sphinxsai.com
Development of Industrially Advantageous Processes for High Purity
The industrial synthesis of high-purity this compound, a key intermediate for pharmaceuticals like Mirtazapine, has evolved significantly to overcome the challenges of early synthetic routes. google.com Older methods were often plagued by a lack of selectivity during the methylation step, leading to a mixture of products including the desired this compound, unreacted 2-phenylpiperazine, and isomeric byproducts like 1-methyl-2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine. google.comresearchgate.net This necessitated extensive and often difficult purification, making these processes unsuitable for large-scale production. google.com
To address these limitations, an industrially advantageous process was developed, centered around the use of a protecting group to ensure selective methylation. google.comjustia.com This strategy utilizes the novel intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, to produce highly pure this compound. google.comjustia.com The major advantage of this process is that the final product is free from the isomeric impurities that complicate earlier methods. google.com
The process generally involves the following key steps:
Protection: The synthesis begins with 2-oxo-3-phenylpiperazine. The nitrogen at the 4-position is protected with a benzyl group, typically using benzyl chloride in the presence of a base like sodium bicarbonate, to yield 4-benzyl-2-oxo-3-phenylpiperazine. researchgate.net This step is crucial as it blocks the N4 position, ensuring that the subsequent methylation occurs selectively at the N1 position.
Selective Methylation: The protected intermediate is then methylated at the N1 position. This is commonly achieved using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF). google.comgoogle.com This reaction yields the key intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.com The temperature is typically maintained between 10°C and 25°C. google.com
Reduction: The oxo group at the C2 position of the piperazine ring is reduced. This is accomplished using a powerful reducing agent, most commonly lithium aluminium hydride (LiAlH₄), in a solvent like tetrahydrofuran (B95107) (THF) at reflux temperature. google.comresearchgate.netumich.edu This step converts 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine into 4-benzyl-1-methyl-3-phenylpiperazine. google.com
Deprotection: The final step is the removal of the benzyl protecting group from the N4 position. This is achieved through catalytic hydrogenation. google.comgoogle.com The compound is dissolved in acetic acid, and the reaction is carried out in the presence of a palladium-carbon (Pd/C) catalyst under hydrogen pressure. google.comgoogle.com After the reaction is complete, the catalyst is filtered off, and the product is isolated, yielding highly pure this compound. google.com
This refined methodology is advantageous for industrial production because it provides greater control over the reaction, leading to a significantly purer final product with high yields, thereby avoiding the complex purification challenges of previous methods. google.comgoogle.com Purity levels of 99.7% to 100% have been reported using this process. google.com
Characterization of Synthetic Intermediates and Final Product Purity in Research
Thorough characterization of synthetic intermediates and the final product is essential to confirm identity, structure, and purity. A variety of analytical techniques are employed in research to achieve this.
For the key intermediate 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine , analytical data confirms its structure. Mass spectrometry shows a molecular ion peak (MH)⁺ at m/z 281.0. google.com
The intermediate 4-benzyl-1-methyl-3-phenylpiperazine , formed after the reduction step, has also been extensively characterized. researchgate.net High-performance liquid chromatography (HPLC) analysis shows a purity of 98%. researchgate.net
Table 1: Analytical Data for Intermediate 4-benzyl-1-methyl-3-phenylpiperazine
| Analysis Type | Data |
| Melting Point | 79-80 °C |
| ¹H NMR (300 MHz, CDCl₃) | δ(ppm); 2.08–2.24 (m, 3H), 2.27 (s, 3H), 2.73–2.88 (m, 4H), 3.39–3.44 (m, 1H), 3.79–3.83 (m, 1H), 7.17–7.50 (m, 10H) google.com |
| ¹³C NMR (300 MHz, CDCl₃) | δ(ppm); 46.3, 52.3, 55.7, 59.4, 64.6, 67.9, 127.2, 127.9, 128.4, 128.5, 129.0, 129.2, 139.5, 142.5 researchgate.net |
| Mass Spec. (ESI, m/z) | 267.4 [M+H]⁺ researchgate.net |
| Elemental Analysis | Calculated for C₁₈H₂₂N₂: C, 81.16; H, 8.32; N, 10.52. Found: C, 81.02; H, 8.44; N, 10.54 researchgate.net |
The final product, This compound , is rigorously analyzed to ensure it meets the high-purity standards required for its use as a pharmaceutical intermediate. HPLC is a primary method for purity assessment, with results consistently showing purities of 99.7% to 100%. google.comsphinxsai.com Its identity is confirmed through various spectroscopic methods.
Table 2: Analytical Data for Final Product this compound
| Analysis Type | Data |
| Melting Point | 58-60 °C google.comsphinxsai.com |
| HPLC Purity | 99.7% - 100% google.comsphinxsai.com |
| ¹H NMR (300 MHz, CDCl₃) | δ(ppm); 1.76-1.80 (bs, 1H), 1.93-2.18 (m, 2H), 2.29-2.31 (s, 3H), 2.76-3.12 (m, 4H), 3.85-3.89 (m, 1H), 7.21-7.40 (m, 5H) google.com |
| ¹³C NMR (300 MHz, CDCl₃) | δ(ppm); 46.6, 46.7, 55.6, 60.8, 63.7, 127.3, 127.9, 128.8, 142.9 researchgate.netsphinxsai.com |
| Mass Spec. (ESI, m/z) | 177.0 [M+H]⁺ google.comresearchgate.net |
| Elemental Analysis | Calculated for C₁₁H₁₆N₂: C, 74.96; H, 9.15; N, 15.89. Found: C, 74.90; H, 9.22; N, 15.88 researchgate.netsphinxsai.com |
This comprehensive analytical characterization at each significant stage of the synthesis confirms the successful formation of the desired products and intermediates and verifies the high purity of the final this compound, rendering it suitable for pharmaceutical manufacturing. google.comgoogle.com
Pharmacological and Neurobiological Investigations of 1 Methyl 3 Phenylpiperazine and Its Derivatives
Mechanisms of Action at Molecular Targets
The therapeutic and psychoactive effects of 1-Methyl-3-phenylpiperazine derivatives stem from their ability to bind to and modulate the function of various molecular targets within the central nervous system. These interactions are highly dependent on the specific structural modifications of the phenylpiperazine core.
Receptor Binding Profiles and Affinities
The affinity of a compound for a specific receptor is a critical determinant of its pharmacological activity. Phenylpiperazine derivatives exhibit a broad range of binding affinities for serotonin (B10506) and dopamine (B1211576) receptors, as well as for monoamine transporters.
Derivatives of the arylpiperazine class are known to interact with multiple serotonin (5-HT) receptor subtypes. The nature of the substitution on the phenyl ring and the nitrogen of the piperazine (B1678402) ring can significantly influence binding affinity and selectivity. For instance, N4-substitution of simple arylpiperazines can enhance their affinity for 5-HT₁A sites. nih.gov One such derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has demonstrated a very high affinity for 5-HT₁A receptors, with a reported Kᵢ value of 0.6 nM. nih.gov
Research into long-chain arylpiperazine derivatives has identified compounds with dual or mixed affinities for various serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇. uniba.itacs.org For example, certain 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives show Kᵢ values for the 5-HT₁A receptor ranging broadly from 3.77 nM to 1802 nM, indicating a significant impact of the linker length and terminal chemical group on binding. acs.org Other studies on coumarin-piperazine hybrids have also yielded compounds with high affinity for 5-HT₁A receptors, with Kᵢ values as low as 0.57 nM. semanticscholar.org Additionally, certain monocyclic arylpiperazines, like m-chlorophenylpiperazine (mCPP), have been shown to bind to 5-HT₃ receptors, although with lower affinity than quipazine. nih.gov
Table 1: Binding Affinities (Kᵢ, nM) of Selected Phenylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT₁A | 5-HT₂A |
|---|---|---|
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | - |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative 8c | 3.77 | - |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) | 0.57 | - |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) | 0.78 | - |
Data sourced from multiple studies. nih.govuniba.itacs.orgsemanticscholar.org
Phenylpiperazine derivatives have been extensively investigated as ligands for dopamine D₂-like receptors, particularly the D₂ and D₃ subtypes, which share significant structural homology. mdpi.com Despite this similarity, medicinal chemistry efforts have successfully produced derivatives with notable selectivity for the D₃ receptor over the D₂ receptor. nih.govacs.org
This selectivity is often achieved by designing molecules that can bind in a "bitopic" manner, interacting with both the primary binding site and a secondary, less conserved site on the receptor. mdpi.com For example, a series of N-phenylpiperazine benzamides has been developed to bind selectively to the D₃ receptor. mdpi.com Studies on structurally related phenylpiperazine compounds have identified ligands with D₃ versus D₂ binding selectivity ratios ranging from 23- to over 500-fold. mdpi.comnih.govnih.gov For instance, compound WC-26 is a 51-fold selective D₃ partial agonist, while compound 6a demonstrated approximately 500-fold D₃ vs. D₂ binding selectivity. mdpi.comnih.gov The affinity of these compounds for the D₃ receptor is often in the nanomolar or even subnanomolar range. acs.org
Table 2: Binding Affinities (Kᵢ, nM) and Selectivity of Phenylpiperazine Derivatives at Dopamine Receptors
| Compound | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | Selectivity (D₂/D₃) |
|---|---|---|---|
| WC-10 | - | - | 42 |
| WC-26 | - | - | 51 |
| WC-44 | - | - | 23 |
| Compound 6a | - | - | ~500 |
| Compound 7 | 10.3 | 0.9 | 11.4 |
| Compound 8 | 12.3 | 0.22 | 56 |
Data sourced from multiple studies. mdpi.comnih.govacs.orgnih.gov
Phenylpiperazine analogs have been shown to interact with the human norepinephrine (B1679862) transporter (hNET), along with other monoamine transporters. rti.org The binding to these transporters is a key part of their mechanism of action, influencing the synaptic concentration of norepinephrine. The affinity for hNET can be modulated by substitutions on the phenylpiperazine skeleton. rti.org While specific Kᵢ values for this compound at hNET are not detailed in the provided context, related compounds have been studied. For instance, a cocaine derivative used in homology modeling of hNET showed a Kᵢ of 635 nM. nih.gov Studies on methylphenidate derivatives, which also interact with monoamine transporters, show a strong correlation between binding affinities at the dopamine and norepinephrine transporters. nih.govclinpgx.org
Modulation of Neurotransmitter Systems
Beyond direct receptor binding, this compound and its analogs can significantly alter the dynamics of neurotransmitter systems by affecting their release and reuptake mechanisms.
Phenylpiperazine analogs have been demonstrated to act as both inhibitors of neurotransmitter uptake and inducers of neurotransmitter release across the three major monoamine systems: serotonin, dopamine, and norepinephrine. rti.org This dual action can lead to a significant increase in the synaptic concentration of these neurotransmitters.
For example, 1-phenylpiperazine (B188723) itself is a monoamine releasing agent, with EC₅₀ values for release of 186 nM for norepinephrine, 880 nM for serotonin, and 2,530 nM for dopamine. hubbry.com This indicates a modest selectivity for norepinephrine release over serotonin and dopamine. hubbry.com Furthermore, a study on novel diphenylbutylpiperazinepyridyl derivatives found that they potently inhibited the uptake of all three neurotransmitters. nih.gov Some of these compounds also increased the release of serotonin and dopamine. nih.gov Similarly, certain 1-piperazino-3-phenylindans have been identified as potent inhibitors of dopamine uptake, with IC₅₀ values around 2 nM. nih.gov
Enzyme Interactions (e.g., Monoamine Oxidase, Catechol-O-methyl Transferase)
The interaction of phenylpiperazine derivatives with key neurochemical enzymes like Monoamine Oxidase (MAO) has been a subject of significant research, particularly in the context of developing treatments for neurological disorders. nih.gov Studies have shown that the phenylpiperazine scaffold is a promising structural basis for MAO inhibitors. nih.gov
Research into a series of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine (B193184) derivatives revealed potent inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov For instance, within one synthesized series, a specific compound emerged as a highly potent MAO-B inhibitor with an IC50 value of 80 nM, while another was identified as the most potent MAO-A inhibitor with an IC50 value of 120 nM. nih.gov Most of the synthesized compounds in this study demonstrated selectivity for the MAO-B isoform. nih.gov Further investigations into para-substituted 4-phenylpiperazines have elucidated that the nature of the substituent group significantly influences the affinity for MAO isoforms. nih.gov Large, hydrophobic para-substituents tend to produce compounds with high affinity for MAO-B, whereas substituents with a low dipole moment were found to increase affinity for MAO-A. nih.gov In vivo studies in rats have shown a linear correlation between the affinity of these compounds for MAO-A and the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum. nih.gov
While the broader class of phenylpiperazine derivatives shows significant interaction with MAO enzymes, specific data on the direct interaction of this compound with either Monoamine Oxidase or Catechol-O-methyl Transferase (COMT) is not extensively detailed in the reviewed scientific literature. COMT is another critical enzyme in the metabolic pathway of catecholamine neurotransmitters. taylorandfrancis.comfrontiersin.org Inhibitors of COMT, such as entacapone (B1671355) and tolcapone, are utilized to prolong the effects of levodopa (B1675098) in Parkinson's disease treatment by preventing its metabolic degradation. frontiersin.orgmdpi.com These inhibitors are typically catechol-containing molecules that compete with endogenous catechols for the enzyme's active site. nih.gov
In Vitro Pharmacological Studies
Radioligand Binding Assays for Affinity Determination
For example, a series of N-phenylpiperazine analogs have been evaluated for their binding affinity at dopamine and serotonin receptors. One derivative, a 1-(2,3-dihydrobenzo nih.govnih.govdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride compound known as SLV313, demonstrated high affinity as an antagonist at human D2 (pA2=9.3) and D3 (pA2=8.9) receptors. ijrrjournal.com The same compound also showed high affinity as an agonist at cloned human 5-HT1A receptors (pEC50=9.0). ijrrjournal.com This highlights the ability of the phenylpiperazine scaffold to interact with key monoaminergic receptors in the central nervous system.
The affinity of these compounds can be modulated by substitutions on both the phenyl and piperazine rings, leading to varying selectivity profiles.
| Compound/Derivative Class | Receptor Subtype | Affinity Metric | Value |
| SLV313 | hD2 | pA2 | 9.3 |
| SLV313 | hD3 | pA2 | 8.9 |
| SLV313 | h5-HT1A | pEC50 | 9.0 |
Table 1: Binding Affinities of a Phenylpiperazine Derivative at Human Dopamine and Serotonin Receptors. ijrrjournal.com pA2 represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Cellular Uptake and Retention Mechanisms in Biological Systems (e.g., Neuroblastoma Cell Lines, Caco-2 Models)
The cellular uptake and retention of phenylpiperazine derivatives have been investigated in various biological systems, including models for neuro-oncology and intestinal absorption. Phenylpiperazines have shown significant affinity for human neuroblastoma cells, suggesting potential as targeting agents for tumors of neural crest origin. nih.govnih.gov In vitro studies using SK-N-SH and SK-N-BE(2C) human neuroblastoma cell lines demonstrated that phenylpiperazine derivatives can inhibit the uptake of radiolabeled metaiodobenzylguanidine ([¹²⁵I]MIBG), a compound actively transported into neuroendocrine cells. nih.govnih.gov
The inhibitory potency (IC50) for [¹²⁵I]MIBG uptake varied based on the substitution on the phenylpiperazine core. nih.gov For example, 4-phenyl-piperazine (PP) and 1,1-dimethyl-4-phenyl-piperazinium (DMPP) showed IC50 values of 1.5 µM and 5 µM, respectively. nih.gov The cellular uptake of a radiolabeled phenylpiperazine analog, [¹²⁵I]IPP, was found to be greatest within the first 60 minutes, followed by a rapid initial washout of about 50% of radioactivity, after which retention remained constant for 3 hours. nih.govnih.gov
In addition to neuroblastoma models, the Caco-2 cell monolayer model has been used to assess the potential of phenylpiperazine derivatives as intestinal permeation enhancers for oral drug delivery. nih.gov A study of 13 phenylpiperazine derivatives found that several compounds, including the related 1-methyl-4-phenylpiperazine (B1295630), acted as potent enhancers of paracellular transport with lower toxicity than the parent 1-phenylpiperazine. nih.gov
| Compound | IC50 (µM) for Inhibition of [¹²⁵I]MIBG Uptake |
| 4-Phenyl-piperazine (PP) | 1.5 |
| 1-Carboxamidino-4-phenyl-piperazine (CAPP) | 2.5 |
| 4-(3-Chlorophenyl)-piperazine (mCPP) | 2.5 |
| 1,1-Dimethyl-4-phenyl-piperazinium (DMPP) | 5 |
| 4-(3-Trifluoromethylphenyl)-piperazine (TFMPP) | 65 |
Table 2: Inhibition of [¹²⁵I]MIBG Uptake in Neuroblastoma Cells by Phenylpiperazine Derivatives. nih.gov
Functional Assays of Receptor Agonism/Antagonism
Functional assays provide critical information on whether a compound activates (agonism) or blocks (antagonism) a receptor upon binding. Phenylpiperazine derivatives have demonstrated a wide range of functional activities at various neurotransmitter receptors.
Studies on phenylpiperazinium compounds, which are quaternary ammonium (B1175870) derivatives of phenylpiperazines, have revealed activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov One such compound, PMPP, was found to be a nearly full agonist at the homomeric α9 nAChR with an EC50 of 60 µM. It acted as a partial agonist at the heteromeric α9α10 nAChR, with an EC50 of 50 µM and a maximal response (I_Max) that was 61% of the response to acetylcholine. nih.gov
The parent compound, 1-phenylpiperazine (PP), is known to function as a monoamine releasing agent, with EC50 values for norepinephrine, serotonin, and dopamine release of 186 nM, 880 nM, and 2,530 nM, respectively. wikipedia.org This indicates a preference for norepinephrine release. wikipedia.org Other derivatives have shown distinct profiles; for instance, SLV313 acts as a full agonist at 5-HT1A receptors and a full antagonist at D2 and D3 receptors. ijrrjournal.com This dual activity is a characteristic of some atypical antipsychotic agents. ijrrjournal.com Another derivative, 1-(m-(trifluoromethyl)phenyl) piperazine (TFMPP), is known to be an agonist of 5-HT1b receptors. ijrrjournal.com
| Compound | Receptor/Transporter | Functional Activity | EC50 / I_Max |
| PMPP | α9 nAChR | Agonist | EC50: 60 ± 5 µM |
| PMPP | α9α10 nAChR | Partial Agonist | EC50: 50 ± 3 µM; I_Max: 0.61 |
| 1-Phenylpiperazine | Norepinephrine Transporter | Releasing Agent | EC50: 186 nM |
| 1-Phenylpiperazine | Serotonin Transporter | Releasing Agent | EC50: 880 nM |
| 1-Phenylpiperazine | Dopamine Transporter | Releasing Agent | EC50: 2,530 nM |
| SLV313 | h5-HT1A | Full Agonist | - |
| SLV313 | hD2 / hD3 | Full Antagonist | - |
Table 3: Functional Activity of Phenylpiperazine Derivatives at Various Receptors. ijrrjournal.comnih.govwikipedia.org EC50 is the concentration producing 50% of the maximal response. I_Max is the maximal response relative to a reference full agonist.
In Vivo Neuropharmacological Evaluations
Assessment of Modulatory Effects on Central Nervous System Pathways
The in vitro receptor activities of phenylpiperazine derivatives often translate to measurable effects on central nervous system (CNS) pathways in vivo. Animal models are used to assess the neuropharmacological profile of these compounds, revealing potential therapeutic applications.
For example, the 5-HT1b receptor agonist TFMPP has been shown to possess psychotropic activity in mice. ijrrjournal.com In behavioral tests, TFMPP was active in the behavioral despair test, suggesting antidepressant-like effects, and it also normalized social behavioral deficits induced by isolation. ijrrjournal.com These actions are thought to be mediated through its effects on the serotonergic system. ijrrjournal.com
Other complex piperazine derivatives have demonstrated CNS depressant activity. nih.gov More recent studies on novel piperazine compounds have shown that their neuropharmacological actions can be modulated by both serotonergic and GABAergic pathways. The administration of certain derivatives to mice has resulted in anxiolytic-like and antidepressant-like activities in behavioral models such as the elevated plus-maze and forced swimming test.
Furthermore, the phenylpiperazine derivative SLV313, which acts as a 5-HT1A agonist and D2/D3 antagonist, was shown in vivo to antagonize apomorphine-induced climbing behavior, a test predictive of antipsychotic activity. ijrrjournal.com It also induced behaviors consistent with 5-HT1A receptor activation. ijrrjournal.com These findings indicate that compounds based on the this compound scaffold can significantly modulate key neurotransmitter systems in the brain, including the dopaminergic and serotonergic pathways, leading to complex behavioral outcomes.
Evaluation of Potential Anxiolytic Properties
The investigation into the anxiolytic—or anxiety-reducing—properties of arylpiperazine derivatives has yielded compounds with significant potential. While some derivatives like 1-[3-(Trifluoro-methyl)-phenyl]piperazine (TFMPP) are associated with effects such as anxiety and dysphoria, other novel derivatives have demonstrated promising anxiolytic effects in preclinical studies. usdoj.gov
Research into new arylpiperazine derivatives has identified compounds with mechanisms of action targeting the serotonergic and GABAergic systems, which are crucial in regulating anxiety. nih.gov For instance, two novel arylpiperazine compounds, 4p (N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide) and 3o (N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide), have been confirmed to produce anxiolytic effects. nih.gov Studies using the elevated plus-maze (EPM) test, a standard method for measuring anxiety in laboratory animals, showed that these compounds had a significant effect. Their mechanism appears to involve direct participation of 5-HT₁ₐ receptors. The anxiolytic effects of these compounds were reversed by a selective 5-HT₁ₐ antagonist (WAY 100635), but not by a GABAₐ-BDZ receptor complex antagonist (flumazenil), suggesting a primary role for the serotonin system. nih.gov
Biochemical studies further support the anxiolytic potential of these derivatives by demonstrating their influence on central redox balance. A decrease in glutathione (B108866) peroxidase (GPx) activity was observed, which is linked to both anxiolytic and antioxidant activity. nih.gov
Investigations into Psychoactive Effects of Derivatives
Derivatives of phenylpiperazine are well-documented for their psychoactive effects, often mimicking the mechanisms of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA). Compounds such as 1-benzylpiperazine (B3395278) (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have been investigated for their ability to stimulate the release of key neurotransmitters. nih.gov
TFMPP is a selective serotonin (5-HT) releasing agent, while BZP primarily releases dopamine (DA). nih.gov The combination of BZP and TFMPP produces parallel increases in both serotonin and dopamine, closely mirroring the neurochemical effects of MDMA. nih.gov Piperazine derivatives generally influence dopamine, serotonin, and noradrenaline levels by affecting their respective reuptake transporters (DAT, SERT, and NET). encyclopedia.pub While typically less potent than amphetamines, their psychoactive profile has led to their use as recreational drugs. encyclopedia.pubresearchgate.net The serotonergic activity is associated with effects like agitation and confusion, while the dopaminergic effects contribute to psychostimulation. encyclopedia.pubresearchgate.net
Some derivatives, such as 1-(2-methoxyphenyl)piperazine (B120316) (2-MeOPP), are reported to have mild stimulant and hallucinogenic properties. researchgate.net Self-reported information from users indicates that TFMPP can cause hallucinations. usdoj.gov Experimental evidence in animal models suggests that TFMPP has some MDMA-like effects. usdoj.gov
Exploration of Other Biological Activities of this compound Derivatives
Acaricidal Activity
Novel phenylpiperazine derivatives have been synthesized and evaluated for their potential as acaricides—pesticides that kill mites and ticks. jst.go.jpnih.govnih.gov In one study, 33 new phenylpiperazine derivatives were synthesized and tested for their activity against several mite species, including Tetranychus urticae (two-spotted spider mite), Tetranychus kanzawai (Kanzawa spider mite), and Panonychus citri (citrus red mite). jst.go.jpnih.govnih.gov
The research found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives demonstrated good acaricidal activity. jst.go.jpnih.gov Among these, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine was identified as the most potent compound. jst.go.jpnih.gov It showed the highest level of activity against Tetranychus urticae and was also highly effective against Tetranychus kanzawai and Panonychus citri. jst.go.jpnih.gov Further investigation revealed that this compound was effective against both adult mites and their eggs. jst.go.jpnih.gov
Structure-activity relationship studies indicated that the nature of the substituent on the piperazine nitrogen atom significantly influences the acaricidal efficacy. For example, 4-acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showed good activity, with the acetyl derivative (5-20) providing full control of T. urticae at a concentration of 3 ppm. nih.gov
| Compound | Target Mite Species | Observed Activity |
|---|---|---|
| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Tetranychus urticae | Highest activity |
| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Tetranychus kanzawai | High activity |
| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Panonychus citri | High activity |
| Acetyl derivative (5-20) | Tetranychus urticae | 100% control at 3 ppm |
| Benzyl (B1604629) group derivative (5-16) | Tetranychus urticae | Good activity |
Intestinal Permeation Enhancement
A significant barrier to the oral administration of many therapeutic drugs is their poor absorption across the intestinal epithelium. nih.gov Phenylpiperazine and its derivatives have been identified as a promising class of chemical permeation enhancers to overcome this obstacle. nih.govresearchgate.net These compounds function by transiently and safely increasing the permeability of the intestinal barrier. nih.govresearchgate.net
In a study examining 13 different phenylpiperazine derivatives, their efficacy and cytotoxicity were assessed using a Caco-2 cell model of the intestinal epithelium. nih.gov The results showed that several derivatives significantly increased the transport of a fluorescent marker across the cell monolayer. Two derivatives were able to enhance permeability by over 100-fold. nih.gov
The chemical structure of the derivatives played a key role in their performance. It was found that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov In contrast, hydroxyl or primary amine substitutions led to a significant increase in toxicity. nih.gov Notably, potent derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine (B1266050) displayed lower toxicity than 1-phenylpiperazine, highlighting their potential for future applications in oral drug delivery systems. nih.gov
Anticancer Activity Studies (of novel derivatives)
The development of novel anticancer agents is a major focus of medicinal chemistry, and various derivatives of phenylpiperazine have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.govresearchgate.netmdpi.com
One study focused on a series of novel arylpiperazine derivatives containing a saccharin (B28170) moiety, which were tested against prostate cancer cell lines (PC-3, LNCaP, and DU145). nih.gov Many of these compounds exhibited potent and selective cytotoxic activity. nih.gov For instance, compound 12, featuring a fluoro group at the p-position on the phenyl ring, showed strong activity against DU145 cells with a half-maximal inhibitory concentration (IC₅₀) of 1.14 µM. nih.gov Another compound, 18, with a bromo group at the p-position, was particularly effective against PC-3 cells (IC₅₀ = 2.25 µM). nih.gov These findings suggest that the type and position of substituents on the phenyl group are crucial for anticancer activity. nih.gov
Another line of research involved synthesizing new methyl piperazine derivatives incorporated into phenyl benzamide (B126) and phenyl methanone (B1245722) structures. researchgate.net These compounds were tested against a panel of three cancer cell lines: A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas). One compound, A-11, demonstrated particularly high cytotoxicity, with an IC₅₀ value of 5.71 µM against the A-549 cell line and 4.26 µM against the HCT-116 line, surpassing the activity of the standard drug gefitinib (B1684475) in these tests. researchgate.net
Furthermore, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across a wide range of human tumor cell lines. nih.gov Derivatives containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) and 1-bis(4-fluorophenyl)methyl piperazine (compound 25) were found to be highly potent, causing substantial growth inhibition in colon, CNS, melanoma, renal, and breast cancer cell lines. nih.gov
| Compound Series/Name | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound 12 (Arylpiperazine-saccharin) | DU145 (Prostate) | 1.14 | nih.gov |
| Compound 18 (Arylpiperazine-saccharin) | PC-3 (Prostate) | 2.25 | nih.gov |
| Compound 17 (Arylpiperazine-saccharin) | LNCaP (Prostate) | 4.08 | nih.gov |
| Compound A-11 (Methyl piperazine-phenyl benzamide) | A-549 (Lung) | 5.71 | researchgate.net |
| Compound A-11 (Methyl piperazine-phenyl benzamide) | HCT-116 (Colon) | 4.26 | researchgate.net |
Structure Activity Relationship Sar Studies of 1 Methyl 3 Phenylpiperazine Analogues
Impact of Substitutions on Pharmacological Activity
The substituent at the N1 position of the piperazine (B1678402) ring plays a critical role in modulating the affinity and selectivity of 3-phenylpiperazine analogues for various receptors. While 1-methyl-3-phenylpiperazine itself is a key pharmacological scaffold, alterations to the N1-methyl group have been shown to significantly impact biological activity.
Research into N-substituted 3-phenylpiperazine derivatives has demonstrated that the nature of the N1-substituent is a key determinant for affinity at aminergic G-protein-coupled receptors (GPCRs). The N-phenylpiperazine subunit often serves as the primary molecular recognition element for the orthosteric binding site of receptors such as dopamine (B1211576) and serotonin (B10506) receptors. The basic nitrogen at the N1 position is crucial for forming key interactions, often a salt bridge with a conserved aspartate residue within the receptor's transmembrane domain.
The size, shape, and lipophilicity of the N1-substituent can influence how the ligand fits into the binding pocket and its ability to engage with specific amino acid residues. For instance, increasing the alkyl chain length at the N1 position can alter the compound's interaction with hydrophobic pockets within the receptor, thereby affecting both affinity and selectivity. While systematic studies focusing solely on a series of N1-alkyl-3-phenylpiperazine analogues with corresponding receptor binding data are not extensively detailed in the public domain, the broader principles of N-arylpiperazine SAR suggest that even minor modifications to the N1-substituent can lead to significant changes in the pharmacological profile.
A study by Rao et al. (2006) described the synthesis of a series of 1-alkyl-3-phenylpiperazines, which provides a basis for understanding how different N1-substituents can be incorporated. The table below illustrates this series of compounds.
| Compound | N1-Substituent (R) |
|---|---|
| 5a | Methyl |
| 5b | Ethyl |
| 5c | Allyl |
| 5d | Propyl |
| 5e | Benzyl (B1604629) |
Data sourced from Rao, D. V. N. S., et al. (2006).
While this study focused on the synthesis, it lays the groundwork for future pharmacological evaluation to determine how these N1-substitutions directly impact receptor binding and selectivity. The general consensus in the field is that the optimal N1-substituent is highly dependent on the specific receptor subtype being targeted.
Substitutions on the phenyl ring of 3-phenylpiperazine analogues are a critical factor in determining their biological efficacy and potential toxicity. The electronic properties, lipophilicity, and steric bulk of these substituents can profoundly influence a compound's affinity for its biological targets, as well as its pharmacokinetic and pharmacodynamic properties.
The position and nature of the substituent on the phenyl ring can dictate selectivity for different receptor subtypes. For example, in the context of serotonin 5-HT2C receptors, the conformation of the phenylpiperazine moiety, which is influenced by phenyl ring substituents, is thought to determine whether a compound acts as an agonist or an antagonist. A near co-planar conformation between the piperazine and phenyl rings is hypothesized to be the "activating" conformation for this receptor. nih.gov
In the realm of anticancer research, phenyl ring substitutions have been shown to dramatically affect cytotoxicity. A study on phenylpiperazine derivatives of 1,2-benzothiazine found that the introduction of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring significantly enhanced cytotoxic activity against cancer cell lines. nih.gov Specifically, compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety were among the most potent, suggesting that this substitution pattern is favorable for cytotoxic effects in this class of compounds. nih.gov
The following table summarizes the effects of various phenyl ring substitutions on the biological activity of phenylpiperazine analogues from different studies.
| Parent Scaffold | Phenyl Ring Substitution | Observed Effect | Biological Target/Activity |
|---|---|---|---|
| Phenylpiperazine | 2-methoxy | Favorable for affinity | 5-HT1A Receptor |
| Phenylpiperazine | 4-methoxy | Detrimental to affinity | 5-HT1A Receptor |
| 1,2-Benzothiazine-phenylpiperazine | 3,4-dichloro | Increased cytotoxicity | Anticancer (MCF-7 cells) |
| 1,2-Benzothiazine-phenylpiperazine | 4-fluoro | Lower cytotoxicity compared to dichloro derivatives | Anticancer (MCF-7 cells) |
| 1,2-Benzothiazine-phenylpiperazine | 3-trifluoromethyl | High cytotoxicity | Anticancer (MCF-7 cells) |
One key area of investigation has been the introduction of substituents on the carbon atoms of the piperazine ring. A study that evaluated the impact of methyl substitution on the piperazine ring found that the position of the methyl group was critical for activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov When a methyl group was added to the C3 position of the piperazine ring, a significant reduction in activity was observed. nih.gov In contrast, methylation at the C2 position led to selective effects on either α7 or α9/α10 nAChR activity, highlighting the sensitivity of the receptor to the precise placement of substituents on the piperazine ring. nih.gov
Another approach to modifying the piperazine ring is through bioisosteric replacement, where the piperazine moiety is replaced by another group with similar physical or chemical properties. This can be done to improve potency, selectivity, or pharmacokinetic properties. Examples of piperazine bioisosteres include homopiperazine (B121016) (a seven-membered ring), piperidine, and various other cyclic diamines. enamine.netenamine.netcambridgemedchemconsulting.com The replacement of the piperazine ring can alter the pKa of the nitrogen atoms and the conformational flexibility of the molecule, which in turn can affect how the ligand binds to its target receptor. For instance, expanding the ring to a homopiperazine can change the distance and geometric relationship between the key pharmacophoric elements, potentially leading to a different receptor binding profile.
The table below provides examples of how modifications to the piperazine ring can influence biological activity.
| Modification | Example | Observed Effect | Receptor/Target |
|---|---|---|---|
| C2-Methylation | 2-Methyl-phenylpiperazine analogue | Selective effects on activity | Nicotinic Acetylcholine Receptors (α7 and α9/α10) |
| C3-Methylation | 3-Methyl-phenylpiperazine analogue | Greatly reduced activity | Nicotinic Acetylcholine Receptors |
| Ring Expansion | Homopiperazine analogue | Altered receptor binding profile | General (target-dependent) |
| Bioisosteric Replacement | Piperidine analogue | Can maintain or alter affinity and selectivity | Histamine H3 and Sigma-1 Receptors |
These studies demonstrate that the piperazine ring is a versatile scaffold that can be fine-tuned to achieve specific pharmacological outcomes. Modifications to this central ring system are a key strategy in the design of novel and more effective therapeutic agents based on the 3-phenylpiperazine core.
Chirality and Enantioselectivity in Biological Responses
The introduction of a chiral center into the this compound scaffold can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological properties. This phenomenon, known as enantioselectivity, arises because biological targets such as receptors and enzymes are themselves chiral, leading to differential interactions with the stereoisomers of a drug molecule.
In the case of this compound analogues, chirality can be introduced at the C3 position of the piperazine ring where the phenyl group is attached, or by adding substituents to other carbon atoms of the piperazine ring. A notable study investigated the impact of introducing a methyl group at the C2 or C3 positions of the piperazine ring of a phenylpiperazine derivative. nih.gov This modification created a chiral center, allowing for the separation and evaluation of the individual stereoisomers. nih.gov
The study revealed that the stereochemistry of the methyl-substituted piperazine ring had a profound effect on the compound's activity at nicotinic acetylcholine receptors (nAChRs). The different enantiomers displayed distinct selectivity profiles for the α7 and α9* nAChR subtypes. This highlights the critical role of chirality in fine-tuning receptor selectivity and provides a valuable strategy for the rational design of more selective nicotinic therapeutics. nih.gov
The differential activity of enantiomers can be attributed to the specific three-dimensional arrangement of atoms, which determines how well each isomer can fit into the chiral binding pocket of a receptor. One enantiomer may adopt a conformation that allows for optimal interactions with key amino acid residues, leading to high affinity and efficacy, while the other enantiomer may bind less favorably or not at all.
While specific studies detailing the separation and differential pharmacological activities of the enantiomers of this compound itself are not widely available in the literature, the principles of stereochemistry and the findings from closely related analogues strongly suggest that the (R)- and (S)-enantiomers of this compound would likely exhibit different biological activities. The synthesis and evaluation of individual enantiomers are therefore a crucial step in the development of any chiral drug candidate based on this scaffold to identify the eutomer (the more active enantiomer) and to avoid potential side effects or off-target activities associated with the distomer (the less active enantiomer).
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies have become indispensable tools in understanding the structure-activity relationships of this compound analogues at the atomic level. These computational techniques allow researchers to visualize and predict how these ligands interact with their biological targets, providing insights that can guide the rational design of new and improved therapeutic agents.
Docking studies simulate the binding of a ligand to the active site of a receptor, predicting the preferred binding orientation and conformation. This allows for the identification of key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity. For instance, docking studies of arylpiperazine derivatives at serotonin and dopamine receptors have consistently shown that the protonated nitrogen of the piperazine ring forms a crucial salt bridge with a highly conserved aspartate residue in the third transmembrane helix of these receptors. mdpi.com The aryl group, in this case, the phenyl ring of this compound, typically occupies a hydrophobic pocket, engaging in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine and tryptophan. mdpi.com
These computational models can also explain the observed SAR data. For example, the detrimental effect of a 4-methoxy group on the phenyl ring for 5-HT1A receptor affinity can be rationalized by steric hindrance within the binding pocket, as predicted by docking simulations. Conversely, favorable substitutions can be shown to enhance interactions with specific subpockets of the receptor.
Beyond receptor binding, molecular docking has also been used to investigate the interactions of phenylpiperazine derivatives with other biological targets. In a study of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, molecular docking was employed to model their interaction with the DNA-topoisomerase II complex. nih.gov The results suggested that the phenylpiperazine part of the molecules could slide between nucleic acid bases, participating in π-π stacking interactions, which is a plausible mechanism for their observed anticancer activity. nih.gov
The insights gained from molecular modeling and docking studies are summarized in the table below:
| Ligand Class | Biological Target | Key Predicted Interactions |
|---|---|---|
| Arylpiperazines | Serotonin/Dopamine Receptors | - Salt bridge between piperazine nitrogen and conserved Asp residue.
|
| 1,2-Benzothiazine-phenylpiperazines | DNA-Topoisomerase II Complex | - Pi-pi stacking of the phenylpiperazine moiety with DNA bases.
|
| Phenylpiperazine-Hydantoin Derivatives | α1-Adrenergic Receptors | - Interactions consistent with a pharmacophore model for α1-antagonists, involving specific spatial arrangements of aromatic and basic features. |
By combining molecular modeling with experimental data, a more complete understanding of the ligand-target interactions of this compound analogues can be achieved, facilitating the design of molecules with improved potency, selectivity, and therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modelling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are correlated with a specific biological response, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogues.
Several QSAR studies have been conducted on arylpiperazines and related compounds to understand the structural requirements for their activity at various targets. These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, for a series of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a predictive model.
For example, a hologram quantitative structure-activity relationship (HQSAR) study was performed on a series of arylpiperazine compounds with affinity for the 5-HT(1A) receptor. nih.gov The resulting model showed a strong correlation between the structural features of the compounds and their receptor affinity, and the 2D contribution maps provided insights into which molecular fragments were positively or negatively contributing to the activity. nih.gov
Another study employed a genetic function approximation (GFA) algorithm to develop a QSAR model for the affinity of arylpiperazines towards the α1-adrenoceptor. This model identified the number of rotatable bonds, hydrogen-bond properties, and a topological descriptor as being significant for the binding process. acs.org
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to piperazine derivatives. These methods consider the three-dimensional properties of the molecules and can provide more detailed insights into the steric and electrostatic requirements of the receptor's binding site. A 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors were correlated with their antagonistic activity. nih.gov
The key aspects of QSAR modeling as applied to phenylpiperazine analogues are summarized below:
Descriptor Calculation: A wide range of descriptors are calculated for each molecule, including:
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molar refractivity, molecular volume, surface area.
Hydrophobic descriptors: LogP, solubility parameters.
Topological descriptors: Connectivity indices, shape indices.
Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity (e.g., pIC50 or pKi values).
Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.
Interpretation: The model is interpreted to understand which structural features are important for the desired activity, providing guidance for the design of new compounds.
QSAR modeling, in conjunction with other computational techniques like molecular docking, provides a powerful platform for the systematic exploration of the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates with optimized properties.
Applications in Medicinal Chemistry and Pharmaceutical Development
Role as a Key Intermediate in Drug Synthesis
1-Methyl-3-phenylpiperazine is a significant synthetic intermediate within the pharmaceutical industry. Its molecular structure, featuring a piperazine (B1678402) ring substituted with both a methyl and a phenyl group, serves as a versatile building block for more complex molecules. guidechem.comnbinno.com The efficient and high-purity synthesis of this compound is a primary focus of process development, as it is a crucial precursor in the manufacturing of several pharmacologically important molecules. arkat-usa.org
Historically, the synthesis of this compound presented challenges, particularly regarding selectivity. Early methods involving the direct methylation of 2-phenylpiperazine (B1584378) were often non-selective, yielding a mixture of products including the desired compound, unreacted starting material, the isomeric 1-methyl-2-phenylpiperazine (B3023066), and the unwanted by-product 1,4-dimethyl-2-phenylpiperazine. google.com This necessitated extensive and often difficult purification processes.
To overcome these hurdles, more advanced and selective synthetic strategies have been developed. A common and effective approach involves the use of protecting groups to ensure methylation occurs specifically at the desired nitrogen atom (N1). google.com This multi-step process, outlined in various patents, typically involves:
Protection of the nitrogen at the 4-position of a 2-oxo-3-phenylpiperazine precursor, often with a benzyl (B1604629) group.
Selective methylation at the unprotected 1-position.
Reduction of the oxo group at the C2 position, commonly using a reducing agent like lithium aluminium hydride (LiAlH₄). google.comgoogle.com
Removal of the protecting group via catalytic hydrogenation to yield highly pure this compound. google.com
This refined methodology avoids the formation of isomeric impurities, leading to better yields and higher purity of the final intermediate, which is critical for its use in pharmaceutical manufacturing. google.comjustia.com
Comparison of Synthetic Routes for this compound
| Method | Description | Key Challenges / Advantages | Reference |
|---|---|---|---|
| Direct Methylation | Direct methylation of 2-phenylpiperazine using a methylating agent like methyl iodide. | Challenge: Non-selective, producing a mixture of N1-methylated, N4-methylated, and N1,N4-dimethylated products, requiring difficult purification. | google.com |
| Protected Intermediate Route | Involves protecting the N4 position (e.g., with a benzyl group), followed by selective N1 methylation, reduction, and deprotection. | Advantage: Highly selective, avoids isomeric by-products, resulting in higher purity and better yields suitable for industrial production. | google.comgoogle.com |
| Styrene (B11656) Oxide Route | Starts with the reaction of styrene oxide and N-methylethanolamine. | Challenge: Can also lead to the formation of substantial amounts of isomeric impurities due to non-selectivity in the initial reaction. | google.com |
The most prominent role of this compound in medicinal chemistry is as the key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine. google.comgoogle.com Mirtazapine, known chemically as 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino-(1,2-a) pyrido[3,2-f]azepine, belongs to the piperazinoazepine group of compounds. google.comresearchgate.net The synthesis of Mirtazapine relies on the specific structure of this compound to construct the final complex tetracyclic system. arkat-usa.orgresearchgate.net
The synthetic pathway to Mirtazapine from this intermediate is well-established. researchgate.net Numerous patents and scientific studies are dedicated to optimizing the production of this compound to ensure a consistent and high-purity supply for the manufacturing of this widely used pharmaceutical.
Development of Novel Therapeutic Agents Based on the this compound Scaffold
Beyond its established role as a precursor, the this compound scaffold and the broader N-arylpiperazine moiety are central to ongoing research in medicinal chemistry and neuropharmacology. The piperazine ring is considered a "privileged scaffold" in drug design because its structural versatility allows for easy modification, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govnih.gov The phenylpiperazine structure is particularly recognized for its ability to interact with various biological targets, especially neurotransmitter systems in the central nervous system (CNS). guidechem.com
This has spurred the design and synthesis of new N-phenylpiperazine derivatives to explore their effects on dopaminergic and serotonergic systems, aiming to identify compounds with specific receptor profiles for potential new therapies for conditions like Parkinson's disease or schizophrenia. Research has expanded to other therapeutic areas, incorporating the N-arylpiperazine scaffold into novel compounds being evaluated for anticancer and antiviral activities. nih.gov For example, studies have shown that certain phenylpiperazine derivatives exhibit cytotoxic effects against cancer cell lines by interacting with molecular targets such as topoisomerase II. nih.gov
Therapeutic Areas Explored Using the Phenylpiperazine Scaffold
| Therapeutic Area | Research Focus | Example / Finding | Reference |
|---|---|---|---|
| Central Nervous System (CNS) | Development of novel agents targeting dopaminergic and serotonergic receptors. | Potential new therapies for neurological and mental health conditions like schizophrenia or Parkinson's disease. | |
| Anticancer Research | Evaluation of cytotoxic effects against various cancer cell lines. | A derivative, BS230, incorporating a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety, showed stronger cytotoxicity towards MCF7 cancer cells than doxorubicin. | nih.gov |
| Antiviral Agents | Synthesis of derivatives as potential CCR5 antagonists to inhibit HIV-1 fusion. | The piperazine scaffold is being investigated for its potential in developing new antiviral therapies. |
Comparative Analysis with Structurally Similar Piperazine Derivatives in Drug Design
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that provides opportunities for hydrogen bond donation and acceptance and can improve properties like water solubility and oral bioavailability. nih.govbenthamdirect.comnih.gov The utility of this compound can be understood by comparing it with other structurally similar piperazine derivatives used in drug design. The nature and position of substituents on both the phenyl ring and the piperazine nitrogen atoms are critical in determining the compound's pharmacological activity. nih.govresearchgate.net
Structure-activity relationship (SAR) studies reveal that modifications to the phenylpiperazine core are crucial for inhibitory activity and target specificity. nih.gov For instance, in the development of anticancer agents, derivatives with a 1-(3,4-dichlorophenyl)piperazine substituent showed more potent cytotoxic activity compared to those with a 4-fluorophenyl)piperazine group, indicating that the type and position of halogen atoms on the phenyl ring are significant. nih.gov
Other well-known piperazine derivatives, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are primarily recognized for their psychoactive properties and effects on central dopamine (B1211576) and serotonin (B10506) systems. researchgate.net This contrasts with the primary application of this compound as a non-bioactive synthetic intermediate. The comparison highlights how subtle structural changes—such as the linker between the piperazine and phenyl rings (a direct bond in phenylpiperazines vs. a methylene (B1212753) bridge in benzylpiperazines)—can dramatically alter a molecule's biological profile. researchgate.net
The versatility of the piperazine scaffold allows medicinal chemists to fine-tune the properties of a molecule to achieve a desired therapeutic effect, making it a cornerstone of modern drug discovery. nih.govnih.gov
Comparative Analysis of Phenylpiperazine Derivatives
| Compound / Derivative Class | Key Structural Feature | Primary Application / Activity in Research | Reference |
|---|---|---|---|
| This compound | Methyl group at N1, Phenyl group at C3. | Key intermediate in the synthesis of Mirtazapine. | arkat-usa.orggoogle.com |
| 1-(3,4-dichlorophenyl)piperazine Derivatives | 3,4-dichloro substitution on the N1-phenyl ring. | Investigated for anticancer activity; shows potent cytotoxicity in certain molecular scaffolds. | nih.gov |
| 1-Benzylpiperazine (BZP) | Phenyl group is attached via a methylene bridge to N1. | Psychoactive agent; primarily a stimulant affecting dopamine release. | researchgate.net |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Trifluoromethyl group on the N1-phenyl ring. | Psychoactive agent; primarily affects serotonin neurotransmission. | researchgate.net |
Advanced Analytical Methodologies in 1 Methyl 3 Phenylpiperazine Research
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental in separating 1-methyl-3-phenylpiperazine from reaction mixtures, identifying potential impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. It is frequently used to monitor the progress of synthesis reactions and to certify the purity of the final product. google.comresearchgate.net Studies have demonstrated that highly pure samples of the compound can be obtained, with HPLC analysis confirming purities of 99.7% to as high as 100%. google.comgoogle.com One analytical method specifies the use of a Hypersil ODS Rx-C18 column with detection at a wavelength of 210 nm. researchgate.net The high purity achievable is a critical factor, as isomeric impurities such as 1-methyl-2-phenylpiperazine (B3023066) can be difficult to separate and may arise from non-selective synthesis methods. google.com
| Reported Purity | Source |
|---|---|
| 99.9% | sphinxsai.com |
| 100% | google.com |
| 99.7% | google.comgoogle.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both the identification and quantification of this compound. The gas chromatography component separates the compound from volatile impurities, while the mass spectrometer provides detailed mass fragmentation patterns that serve as a molecular fingerprint, confirming its identity. unodc.orgrsc.org
Analysis of this compound by GC-MS reveals a characteristic fragmentation pattern. nih.gov The mass spectrum from the NIST (National Institute of Standards and Technology) library shows a total of 80 peaks, with the most significant fragments appearing at specific mass-to-charge ratios (m/z). nih.gov This technique is also used for purity assessment, with some suppliers guaranteeing a purity of greater than 98.0% as determined by gas chromatography. tcichemicals.com
| Fragment | Mass-to-Charge Ratio (m/z) | Significance | Source |
|---|---|---|---|
| Top Peak | 58 | Represents the base peak in the mass spectrum. | nih.gov |
| 2nd Highest Peak | 104 | A major fragment aiding in structural identification. | nih.gov |
| 3rd Highest Peak | 42 | Another significant fragment in the spectrum. | nih.gov |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unequivocal structural elucidation of this compound. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H-NMR: The ¹H-NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the different types of protons in the molecule. google.comgoogle.comsphinxsai.com The aromatic protons of the phenyl group appear as a multiplet in the downfield region (~7.2-7.4 ppm), while the protons on the piperazine (B1678402) ring and the methyl group produce a series of signals in the upfield region. google.comsphinxsai.com
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source |
|---|---|---|---|---|
| ~1.76 | bs (broad singlet) | 1H | Piperazine ring proton (NH) | google.comsphinxsai.com |
| ~1.92-2.15 | m (multiplet) | 2H | Piperazine ring protons | google.comgoogle.comsphinxsai.com |
| ~2.31 | s (singlet) | 3H | Methyl group (N-CH₃) protons | google.comgoogle.comsphinxsai.com |
| ~2.80-3.11 | m (multiplet) | 4H | Piperazine ring protons | google.comgoogle.comsphinxsai.com |
| ~3.87 | dd (doublet of doublets) | 1H | Benzylic proton (CH-Ph) | google.comsphinxsai.com |
| ~7.27-7.41 | m (multiplet) | 5H | Aromatic (Phenyl) protons | google.comsphinxsai.com |
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound shows nine distinct signals, corresponding to the eleven carbon atoms (with some overlap due to symmetry in the phenyl ring). researchgate.netsphinxsai.com
| Chemical Shift (δ ppm) | Assignment | Source |
|---|---|---|
| 46.6, 46.7 | Piperazine ring carbons | researchgate.netsphinxsai.com |
| 55.6 | Piperazine ring carbon | researchgate.netsphinxsai.com |
| 60.8 | Piperazine ring carbon | researchgate.netsphinxsai.com |
| 63.7 | Benzylic carbon (CH-Ph) | researchgate.netsphinxsai.com |
| 127.3, 127.9, 128.8 | Aromatic CH carbons | researchgate.netsphinxsai.com |
| 142.9 | Aromatic quaternary carbon | researchgate.netsphinxsai.com |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecule [M+H]⁺. researchgate.netsphinxsai.com This analysis confirms the molecular weight of the compound to be 176.26 g/mol . nih.gov The detection of the [M+H]⁺ ion at an m/z of 177.0 is a key diagnostic feature in its mass spectrometric analysis. google.comresearchgate.netgoogle.comsphinxsai.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. sphinxsai.com Key absorptions include those for N-H stretching (from the secondary amine in the piperazine ring), C-H stretching (from both aliphatic and aromatic groups), and C=C stretching from the phenyl ring. sphinxsai.com The bands in the fingerprint region are unique to the molecule and help confirm its identity. sphinxsai.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |
|---|---|---|---|
| 3253 | N-H Stretch | Secondary Amine (Piperazine) | sphinxsai.com |
| 2942, 2816, 2792 | C-H Stretch | Aliphatic (Piperazine ring, Methyl group) | sphinxsai.com |
| 1603 | C=C Stretch | Aromatic (Phenyl ring) | sphinxsai.com |
| 761, 703 | C-H Bend (out-of-plane) | Monosubstituted Phenyl | sphinxsai.com |
Future Directions and Translational Research Perspectives
Potential for Further Exploration of 1-Methyl-3-phenylpiperazine Derivatives in Drug Discovery
The phenylpiperazine moiety is a well-established pharmacophore found in a multitude of clinically used drugs, particularly those targeting the central nervous system (CNS). guidechem.com Researchers are actively designing and synthesizing new N-phenylpiperazine derivatives to modulate dopaminergic and serotonergic systems, which are implicated in a wide range of neurological and psychiatric disorders. silae.it The versatility of the piperazine (B1678402) ring allows for systematic structural modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. ijrrjournal.com
Beyond the CNS, the therapeutic landscape for phenylpiperazine derivatives is expanding. Recent studies have demonstrated their potential in several other areas:
Anticancer Agents: Certain phenylpiperazine derivatives have been incorporated into novel compounds designed as potential anticancer agents. nih.gov For instance, a rationally designed derivative, BS230, which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety, exhibited potent cytotoxic activity against breast cancer cells (MCF7), comparable or even superior to the established chemotherapy drug doxorubicin, while showing lower toxicity to healthy cells. nih.govnih.gov These compounds may act as inhibitors of critical enzymes like topoisomerase II, which is vital for cancer cell replication. nih.gov
Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Phenylpiperazine derivatives have been investigated for their activity against various bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium. nih.gov
Anti-inflammatory and Antidiabetic Properties: Some N-phenylpiperazine derivatives have shown promising results in in-vitro studies as α-amylase inhibitors and anti-inflammatory agents, suggesting their potential for development into treatments for diabetes and inflammatory conditions. biomedpharmajournal.org
| Derivative Class | Therapeutic Area | Mechanism/Target (if known) | Key Findings |
|---|---|---|---|
| 1-(3,4-dichlorophenyl)piperazine derivatives | Oncology | Topoisomerase II Inhibition | Showed strong cytotoxicity against MCF7 cancer cells with lower impact on healthy MCF10A cells compared to doxorubicin. nih.gov |
| Trifluoromethylphenylpiperazine (TFMPP) | Neurology/Psychiatry | 5-HT1A Receptor Agonist | Demonstrated anxiolytic-like effects in preclinical models. silae.itijrrjournal.com |
| N-phenylpiperazine derivatives | Infectious Diseases | Antimicrobial/Antifungal | Showed activity against various bacterial and fungal pathogens. nih.gov |
| Substituted N-phenylpiperazines | Metabolic/Inflammatory | α-amylase Inhibition | Demonstrated dual potential as antidiabetic and anti-inflammatory agents in vitro. biomedpharmajournal.org |
Integration of Computational Chemistry with Experimental Studies for Rational Design
Modern drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds. patsnap.com This rational design approach is particularly well-suited for exploring the vast chemical space of this compound derivatives. By integrating computational chemistry with traditional experimental studies, researchers can design molecules with enhanced potency and selectivity while minimizing off-target effects. patsnap.com
Key computational techniques employed in the design of phenylpiperazine derivatives include:
Molecular Docking: This technique predicts how a molecule (ligand) binds to the three-dimensional structure of a biological target, such as a receptor or enzyme. patsnap.com For example, docking studies have been used to understand how N-phenylpiperazine derivatives interact with the α1A-adrenoceptor, identifying key amino acid residues like Asp106 and Gln177 that are crucial for binding. rsc.org These interactions are often driven by hydrogen bonds and electrostatic forces. rsc.org Similarly, docking has been instrumental in designing anticancer derivatives, predicting their binding to the DNA-topoisomerase II complex or the minor groove of DNA. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives.
Homology Modeling: When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a predictive model based on the known structures of related proteins. patsnap.com This was a crucial first step in the aforementioned α1A-adrenoceptor docking studies. rsc.org
Molecular Dynamics Simulations: These simulations provide insights into the physical movements and stability of the drug-target complex over time, offering a more dynamic picture of the binding interaction. patsnap.com
The synergy between these in silico methods and experimental validation allows for a more efficient drug discovery process. biomedpharmajournal.org Computational screening can prioritize which derivatives to synthesize, saving time and resources, while experimental results provide crucial feedback to refine and improve the computational models.
Advancements in Stereoselective Synthesis for Enantiopure Pharmaceutical Development
Many phenylpiperazine derivatives, including this compound, possess a chiral center, meaning they can exist as two non-superimposable mirror images (enantiomers). It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different biological activities, potencies, and safety profiles. Therefore, the ability to synthesize a single, desired enantiomer—a process known as stereoselective or asymmetric synthesis—is of paramount importance for pharmaceutical development.
Traditional synthetic routes for this compound often resulted in a racemic mixture (an equal mixture of both enantiomers) and other unwanted isomers, which were difficult and costly to separate. researchgate.net For example, the direct methylation of 2-phenylpiperazine (B1584378) is notoriously non-selective. umich.edu
To overcome these challenges, significant advancements have been made in stereoselective synthesis:
Use of Protecting Groups: A highly effective strategy involves the use of protecting groups to temporarily block one of the nitrogen atoms in the piperazine ring, directing the methylation or other alkylation to the desired position. researchgate.net For instance, the N4 position of a 2-oxo-3-phenylpiperazine intermediate can be protected with a benzyl (B1604629) group. After selective methylation at the N1 position, the protecting group is removed to yield the final product with high purity.
Chiral Auxiliaries and Catalysts: Asymmetric synthesis often employs chiral auxiliaries or catalysts to guide the reaction towards the formation of a specific enantiomer. This can involve methods like asymmetric hydrogenation or kinetic resolution. researchgate.net
Novel Cyclization Strategies: Researchers are developing new one-pot, multi-component reactions that allow for the construction of the substituted piperazine ring with high stereocontrol from the outset. researchgate.net This can involve the ring-opening of activated aziridines followed by a catalyzed cyclization step. researchgate.net
These advanced synthetic methods are crucial for producing enantiopure this compound and its derivatives, ensuring that future pharmaceuticals based on this scaffold can be developed with optimal efficacy and safety. researchgate.netumich.edu
Q & A
Q. How do reaction conditions (solvent, catalyst loading) influence the yield of this compound?
- Methodology : Design of Experiments (DoE) evaluates variables. LiAlH₄ stoichiometry (1.7 eq.) in THF maximizes 5a yield (84%), while excess reagent increases decomposition. Response surface modeling (JMP Pro) identifies optimal reflux time (6 h) and temperature (65°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
